
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- is a chemical compound that features a unique structure combining silane and dithiin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- typically involves the reaction of 3-ethenyl-3,4-dihydro-1,2-dithiin with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin moiety to dithiol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for constructing complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- involves its interaction with various molecular targets and pathways. The dithiin moiety can undergo redox reactions, influencing cellular oxidative stress pathways. The silane groups can interact with biological membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
3-Vinyl-1,2-dithiacyclohex-5-ene: Similar structure but lacks the trimethylsilyl groups.
1,2-Dithiin, 3,6-diethenyl-3,6-dihydro-: Similar dithiin core but different substituents.
Uniqueness
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[trimethyl- is unique due to the presence of both silane and dithiin moieties, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and applications in various fields.
Properties
CAS No. |
562810-41-7 |
|---|---|
Molecular Formula |
C12H24S2Si2 |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
(3-ethenyl-3-trimethylsilyl-4H-dithiin-6-yl)-trimethylsilane |
InChI |
InChI=1S/C12H24S2Si2/c1-8-12(16(5,6)7)10-9-11(13-14-12)15(2,3)4/h8-9H,1,10H2,2-7H3 |
InChI Key |
FDQPBWWZOVZGDD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CCC(SS1)(C=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


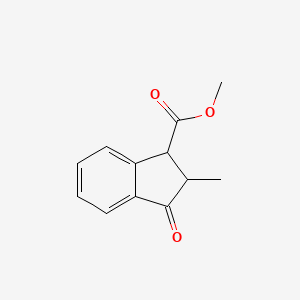


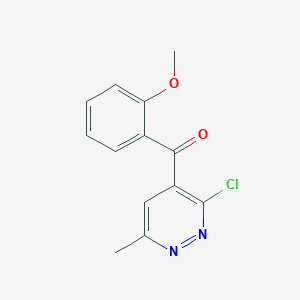
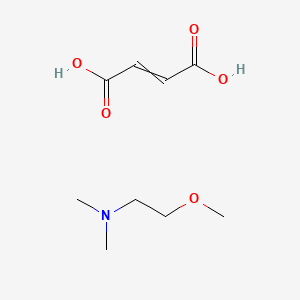
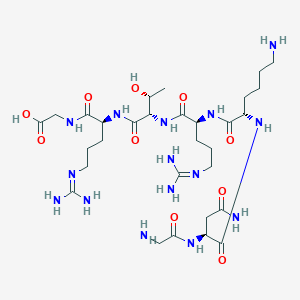
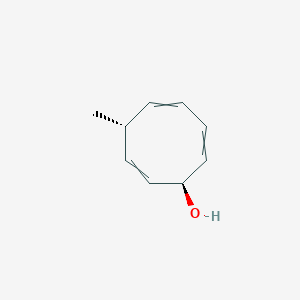

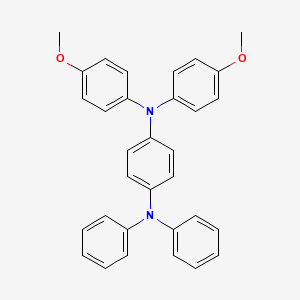

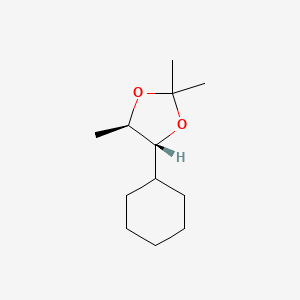
![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)

![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
